O-(3-Biphenylyl)hydroxylamine
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Overview
Description
O-(3-Biphenylyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Biphenylyl)hydroxylamine typically involves the reaction of 3-bromobiphenyl with hydroxylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-(3-Biphenylyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted biphenyl derivatives.
Scientific Research Applications
O-(3-Biphenylyl)hydroxylamine has several applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of O-(3-Biphenylyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including electrophilic amination and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(3-Biphenylyl)hydroxylamine is unique due to its biphenyl structure, which imparts distinct chemical properties compared to other hydroxylamines. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and other applications .
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
O-(3-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 |
InChI Key |
AINXNKLPYUFGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)ON |
Origin of Product |
United States |
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